3-((1-Methyl-1h-imidazol-2-yl)oxy)propan-1-amine
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Overview
Description
3-((1-Methyl-1h-imidazol-2-yl)oxy)propan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-Methyl-1h-imidazol-2-yl)oxy)propan-1-amine typically involves the reaction of 1-methyl-1H-imidazole-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the imidazole is replaced by the amine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amine group, converting it to an amine oxide or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives of the imidazole ring.
- Reduced forms of the amine group.
- Various substituted imidazole derivatives depending on the substituents introduced .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential antimicrobial and antiviral properties. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including catalysts and dyes .
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1h-imidazol-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
- 3-(1H-imidazol-1-yl)propan-1-amine
- 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Uniqueness: 3-((1-Methyl-1h-imidazol-2-yl)oxy)propan-1-amine is unique due to the presence of the oxy group linking the imidazole ring to the propan-1-amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C7H13N3O/c1-10-5-4-9-7(10)11-6-2-3-8/h4-5H,2-3,6,8H2,1H3 |
InChI Key |
VJDIFZGFUQYYMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1OCCCN |
Origin of Product |
United States |
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